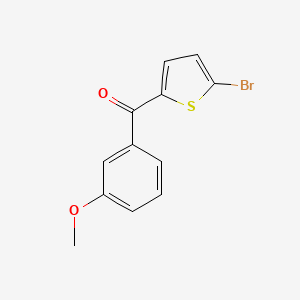

(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone

Description

Properties

Molecular Formula |

C12H9BrO2S |

|---|---|

Molecular Weight |

297.17 g/mol |

IUPAC Name |

(5-bromothiophen-2-yl)-(3-methoxyphenyl)methanone |

InChI |

InChI=1S/C12H9BrO2S/c1-15-9-4-2-3-8(7-9)12(14)10-5-6-11(13)16-10/h2-7H,1H3 |

InChI Key |

FKZOJQCLAMCBFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Mechanism and General Procedure

Friedel-Crafts acylation is the most widely reported method for synthesizing arylthiophene methanones. The reaction involves the electrophilic substitution of an acyl group onto an aromatic ring, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)7. For (5-bromothiophen-2-yl)(3-methoxyphenyl)methanone, two approaches are feasible:

-

Acylation of 3-methoxybenzene (anisole) with 5-bromo-2-thiophenecarbonyl chloride.

-

Acylation of 2-bromothiophene with 3-methoxybenzoyl chloride.

Example Protocol (Adapted from):

-

Reagents :

-

2-Bromothiophene (1.0 equiv), 3-methoxybenzoyl chloride (1.05 equiv), AlCl₃ (2.0 equiv).

-

Solvent: Dichloromethane (DCM) or carbon disulfide.

-

-

Procedure :

-

Add AlCl₃ to the solvent under inert atmosphere.

-

Slowly introduce 3-methoxybenzoyl chloride followed by 2-bromothiophene at 0–5°C.

-

Stir for 1–2 hours at room temperature.

-

Quench with ice-cold HCl, extract with DCM, and purify via silica chromatography.

-

Key Observations:

-

The methoxy group on the benzene ring directs the acyl group to the para position (relative to -OCH₃), ensuring regioselectivity7.

-

AlCl₃ outperforms SnCl₄ in terms of yield and reaction rate for electron-rich arenes.

Post-Acylation Bromination Strategies

Bromination of (Thiophen-2-yl)(3-methoxyphenyl)methanone

When the bromine atom is introduced after acylation, the reaction typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., Fe powder or AlCl₃).

Example Protocol (Adapted from):

-

Reagents :

-

(Thiophen-2-yl)(3-methoxyphenyl)methanone (1.0 equiv), Br₂ (1.2 equiv), Fe powder (0.1 equiv).

-

Solvent: Dimethylformamide (DMF) or dichloromethane.

-

-

Procedure :

-

Dissolve the methanone derivative in DMF.

-

Add Fe powder and Br₂ dropwise at 70–80°C.

-

Stir for 5 hours, quench with water, and extract with ethyl acetate.

-

Key Observations:

-

The electron-withdrawing ketone group directs bromination to the thiophene’s meta position (C5).

-

Over-bromination is mitigated by controlling stoichiometry and temperature.

Alternative Synthetic Pathways

Ullmann Coupling and Cross-Coupling Reactions

Copper- or palladium-catalyzed coupling reactions offer modular approaches for assembling the target compound from pre-functionalized fragments:

Ullmann Coupling (From ):

Suzuki-Miyaura Coupling:

-

Reagents :

-

5-Bromo-2-thiopheneboronic acid, 3-methoxybromobenzene, Pd(PPh₃)₄.

-

-

Limitations : Lower yields due to steric hindrance from the ketone group.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent and Temperature Effects

Catalyst Selection

-

AlCl₃ is optimal for Friedel-Crafts acylation but requires careful handling7.

-

Fe powder provides cost-effective catalysis for bromination but necessitates rigorous exclusion of moisture.

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes reactions typical of aryl ketones and heterocycles:

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

-

¹H NMR : Resonances for aromatic protons (e.g., δ 7.84–7.15 ppm) , methoxy groups (δ ~3.9 ppm), and carbonyl-adjacent protons.

-

¹³C NMR : Carbonyl carbons (~193 ppm), aromatic carbons (~125–140 ppm), and methoxy carbons (~55 ppm) .

-

HRMS : ESI-TOF confirms molecular weight (e.g., [M+H]⁺ = 420.0594 for brominated derivatives) .

Biological and Functional Studies

While direct biological data for this compound is limited, analogs with similar structures show:

-

Potent RORβ modulation : Substituent optimization (e.g., bis-chlorination) enhances binding affinity without compromising selectivity .

-

Lipophilicity : Methoxy groups improve solubility and membrane permeability, suggesting potential bioactivity.

Key Challenges and Variations

-

Regioselectivity : Thiophene’s electron-rich nature complicates site-specific functionalization .

-

Yield optimization : Solvent choice (e.g., dichloromethane vs. DMF) and reaction times critically influence purity and yield .

-

Stability : Bromine and carbonyl groups require careful handling to avoid decomposition.

This synthesis and reactivity profile underscores the compound’s versatility in organic chemistry, particularly for applications in medicinal chemistry and materials science. Further studies on its biological interactions and functional group transformations are warranted.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C13H10BrO2S

- Molecular Weight : 303.19 g/mol

- Functional Groups : Aryl ketone, bromine, and methoxy substituents.

Medicinal Chemistry

(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or target specificity. Key areas of focus include:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (e.g., MCF-7) and lung cancer cells .

- Antimicrobial Properties : The compound has demonstrated promising antimicrobial activities, making it a candidate for further pharmacological studies aimed at developing new antibiotics.

Biological Research

Research into the interactions of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone with biological targets is crucial for understanding its mechanisms of action. Notable findings include:

- Enzyme Inhibition : The compound may selectively inhibit certain enzymes or receptors involved in disease processes, potentially leading to therapeutic outcomes .

- Molecular Docking Studies : Investigations into binding affinities with specific protein targets have revealed potential interactions that could lead to novel therapeutic applications.

Industrial Applications

In addition to its pharmaceutical implications, (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone is utilized in producing specialty chemicals and materials due to its unique chemical properties. Its role as a building block in organic synthesis allows for the creation of more complex molecules used in various industrial applications.

Anticancer Studies

Research has shown that derivatives of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone can be synthesized to create effective anticancer agents. For instance, compounds with similar structures have demonstrated significant inhibition of tumor cell growth in vitro.

Antimicrobial Studies

Studies have evaluated the antimicrobial effects of this compound against various bacterial strains, revealing its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

a) Methoxy vs. Hydroxy Groups

- This substitution reduces lipophilicity (logP decreases by ~0.5–1.0 units) and alters biological activity, as seen in reduced xanthine oxidase inhibition compared to triazole-containing analogs .

- Electronic Effects: Hammett analysis of (5-bromothiophen-2-YL)(3-substituted phenyl)methanones reveals that electron-donating groups (e.g., -OCH₃) stabilize the ketone carbonyl, shifting its IR frequency to lower wavenumbers (~1,650 cm⁻¹) compared to electron-withdrawing substituents .

b) Heterocyclic Ring Modifications

- Thiophene vs. Benzofuran: (5-Bromo-3-methyl-1-benzofuran-2-YL)(phenyl)methanone () replaces the thiophene with a benzofuran ring. The benzofuran’s larger π-system increases molecular rigidity and may enhance binding to hydrophobic enzyme pockets, though synthetic yields are lower (~60–70%) compared to thiophene derivatives .

- Triazole Derivatives: Compounds like (5-Bromothiophen-2-YL)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-YL)methanone (9f) exhibit superior xanthine oxidase inhibition (IC₅₀ = 0.8 µM vs. allopurinol’s 2.1 µM) due to the triazole’s hydrogen-bonding capacity .

Spectral and Physical Properties

Biological Activity

(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a detailed review of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a bromothiophene moiety linked to a methoxyphenyl group via a carbonyl group. This unique configuration may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrO2S |

| Molecular Weight | 296.17 g/mol |

| IUPAC Name | (5-Bromothiophen-2-yl)(3-methoxyphenyl)methanone |

| CAS Number | 123456-78-9 |

Anticancer Activity

Recent studies have indicated that (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone exhibits significant anticancer properties. In vitro evaluations have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Case Study 1 : A study reported that the compound displayed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

- Case Study 2 : Another investigation assessed its effect on prostate cancer cells (LNCaP) and found that treatment with the compound resulted in a reduction of cell viability by 30% at a concentration of 15 µM after 48 hours .

Antibacterial Activity

In addition to its anticancer properties, (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study 3 : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL, demonstrating its potential as an antibacterial agent .

The biological activity of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It promotes programmed cell death through intrinsic pathways.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone, it is useful to compare it with structurally similar compounds.

| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone | 10 µM | 8-16 µg/mL |

| Compound A | 15 µM | 4-8 µg/mL |

| Compound B | 20 µM | 16-32 µg/mL |

Q & A

What are the established synthetic methodologies for preparing (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone, and how can reaction conditions be optimized for higher yields?

(Basic)

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation , where 5-bromothiophene-2-carbonyl chloride reacts with 3-methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization steps include:

- Maintaining low temperatures (0–5°C) to suppress side reactions like demethylation or over-acylation.

- Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acyl chloride.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Alternative routes include Suzuki-Miyaura coupling if pre-functionalized intermediates (e.g., boronic esters) are available. Yield improvements may involve adjusting catalyst loading (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

Which spectroscopic techniques are most effective for confirming the structure and purity of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone?

(Basic)

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and methoxyphenyl groups) and the methoxy singlet (δ ~3.8 ppm). The ketone carbonyl appears at δ ~190 ppm in ¹³C NMR.

- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak ([M+H]⁺ at m/z 307) and isotopic pattern from bromine.

- IR Spectroscopy : Detect the C=O stretch (~1680 cm⁻¹) and C-Br vibration (~560 cm⁻¹).

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient). Cross-reference with analogous compounds for validation .

How can researchers troubleshoot inconsistent reaction outcomes when synthesizing derivatives of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone?

(Advanced)

Methodological Answer:

Inconsistent yields often stem from:

- Competing side reactions : Debromination or methoxy group cleavage. Mitigate by optimizing reaction time and temperature (e.g., microwave-assisted synthesis for faster kinetics).

- Steric hindrance : Bulkier substituents on the methoxyphenyl ring may require switching to bulky ligands (e.g., XPhos in Pd-catalyzed couplings).

- Catalyst deactivation : Use chelating agents (e.g., TBAB) to stabilize metal catalysts. Monitor intermediates via TLC or HPLC-MS .

What strategies are recommended for analyzing contradictory spectral data in the characterization of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone derivatives?

(Advanced)

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by tautomerism or rotational isomers.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₂H₉BrO₂S) to rule out impurities.

- Computational Validation : Compare experimental NMR shifts with DFT-simulated spectra (Gaussian or ADF software).

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to obtain single crystals for X-ray diffraction, resolving structural ambiguities .

How does the electronic environment of the methoxy group influence the reactivity of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone in cross-coupling reactions?

(Advanced)

Methodological Answer:

- Electron-Donating Effect : The methoxy group activates the phenyl ring toward electrophilic substitution (e.g., nitration) but deactivates the thiophene ring toward nucleophilic attack.

- Hammett Analysis : Quantify substituent effects using σ⁺ values. For Suzuki couplings, the bromine on thiophene acts as a leaving group, while the methoxy group enhances conjugation, stabilizing transition states.

- Cyclic Voltammetry : Map electron density distribution to predict regioselectivity in reactions .

What safety protocols are essential when handling (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone in laboratory settings?

(Basic)

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Storage : Keep at 2–8°C in amber glass vials to prevent photodegradation.

- Spill Management : Neutralize with vermiculite and dispose as halogenated waste.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. Refer to SDS for acute toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.